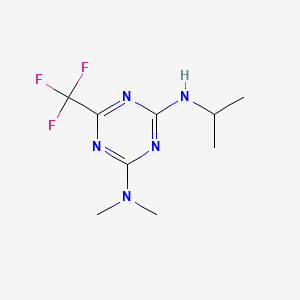

s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- is a chemical compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- typically involves the trimerization of nitriles or the condensation of amidines with phosgene. One common method is the reaction of cyanuric chloride with dimethylamine and isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation can produce triazine oxides.

Scientific Research Applications

s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- is a triazine derivative with a six-membered aromatic heterocyclic ring containing three carbon and three nitrogen atoms. The compound features a dimethylamino group at the second position, an isopropylamino group at the fourth position, and a trifluoromethyl group at the sixth position. Studies indicate that s-Triazine derivatives possess antibacterial, antiviral, anticancer, and antifungal properties, making them extensively studied in biological systems .

Synonyms:

- 2-Dimethylamino-4-isopropylamino-6-(trifluoromethyl)-s-triazine

- s-Triazine-2,4-diamine, N,N-dimethyl-N'-isopropyl-6-(trifluoromethyl)-

- 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-N'

Molecular Formula: C9H14F3N5

Molecular Weight: 249.28

CAS Registry Number: 58892-41-4

Potential Applications

s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- has potential applications in various fields:

- Herbicides Fluorine-containing s-triazine derivatives have strong herbicidal properties .

- Drug Discovery s-Triazine exhibits wide applications in biological systems as an antibacterial, antiviral, anticancer, and antifungal agent .

- Pharmacological s-Triazine derivatives have psychotropic actions .

Structurally Similar Compounds

Several compounds share structural similarities with s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)-.

| Compound Name | Unique Features |

|---|---|

| 2-Amino-4-methylamino-6-trifluoromethyl-s-triazine | Exhibits adrenolytic activity similar to s-Triazine but differs in amino substitutions. |

| Lamotrigine | Known anticonvulsant; features a phenyl group enhancing its pharmacological profile. |

| 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Provides different reactivity patterns due to chlorine presence. |

Mechanism of Action

The mechanism of action of s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit photosynthesis in plants by targeting the photosystem II complex, similar to other triazine herbicides.

Comparison with Similar Compounds

Similar Compounds

Atrazine: A widely used herbicide with a similar triazine core structure.

Simazine: Another herbicide with comparable properties and applications.

Cyanuric Chloride: A triazine derivative used as an intermediate in chemical synthesis.

Uniqueness

s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various applications.

Biological Activity

s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- is a member of the triazine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention due to its potential applications in pharmacology, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of s-Triazine, 2-dimethylamino-4-isopropylamino-6-(trifluoromethyl)- is C9H14F3N5, with a molecular weight of approximately 249.28 g/mol. The compound features a six-membered aromatic heterocyclic ring containing three carbon atoms and three nitrogen atoms, with specific functional groups that enhance its biological properties:

- Dimethylamino group at the second position

- Isopropylamino group at the fourth position

- Trifluoromethyl group at the sixth position

These groups significantly influence the compound's interaction with biological targets and its overall pharmacological profile .

Biological Activity

Research has demonstrated that s-Triazine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Various studies have shown that s-Triazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to s-Triazine have been tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these derivatives indicate significant cytotoxic effects, with some derivatives showing IC50 values as low as 0.20μM for A549 cells .

- Enzyme Inhibition : The compound has been identified as an inhibitor of critical enzymes involved in tumorigenesis. For example, certain derivatives have shown selective inhibition of the PI3K/mTOR pathway, which is crucial for cell growth and proliferation .

Comparative Analysis

To better understand the biological activity of s-Triazine, it is essential to compare it with other structurally similar compounds. The following table summarizes some notable compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-4-methylamino-6-trifluoromethyl-s-triazine | Structure | Exhibits adrenolytic activity similar to s-Triazine but differs in amino substitutions. |

| Lamotrigine | Structure | Known anticonvulsant; features a phenyl group enhancing its pharmacological profile. |

| 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Structure | Provides different reactivity patterns due to chlorine presence. |

Case Studies

Several case studies highlight the effectiveness of s-Triazine derivatives in cancer treatment:

- A549 Cell Line Study : A derivative exhibited an IC50 value of 0.20μM, demonstrating potent anti-cancer activity through the suppression of AKT phosphorylation .

- MCF-7 Cell Line Study : Another derivative showed an IC50 value of 1.25μM, indicating significant cytotoxicity against breast cancer cells .

- HeLa Cell Line Study : The derivative displayed an IC50 value of 1.03μM, further supporting its potential as an anti-cancer agent .

The mechanisms by which s-Triazine derivatives exert their biological effects include:

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

- Inhibition of Key Signaling Pathways : By inhibiting pathways like PI3K/mTOR, these compounds can effectively disrupt cell growth signals that are often upregulated in cancer cells .

Properties

CAS No. |

58892-41-4 |

|---|---|

Molecular Formula |

C9H14F3N5 |

Molecular Weight |

249.24 g/mol |

IUPAC Name |

2-N,2-N-dimethyl-4-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H14F3N5/c1-5(2)13-7-14-6(9(10,11)12)15-8(16-7)17(3)4/h5H,1-4H3,(H,13,14,15,16) |

InChI Key |

LRUFBHOLGKJZTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)C(F)(F)F)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.